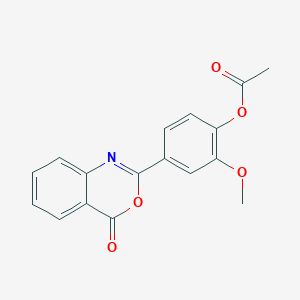
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, also known as MOBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MOBA is a derivative of benzoxazine, a heterocyclic compound that has shown promising results in medicinal chemistry, materials science, and polymer chemistry.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been investigated as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In materials science, 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been used as a monomer for the synthesis of benzoxazine-based polymers. These polymers have shown excellent mechanical properties, thermal stability, and flame retardancy. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate-based polymers have potential applications in the aerospace, automotive, and electronics industries.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate inhibits this pathway by blocking the activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been found to have low toxicity and is well-tolerated in animal models. In vitro studies have shown that 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. One area of interest is the development of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate-based polymers for various applications in materials science. Another area of interest is the investigation of the mechanism of action of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate as an anti-inflammatory agent. Additionally, further studies are needed to determine the efficacy of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate as an anticancer agent in vivo.
Synthesemethoden
The synthesis of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves the reaction of 2-methoxy-4-(4-hydroxyphenyl)phenyl acetate with 2-aminobenzoic acid in the presence of a coupling agent. The resulting product is then subjected to cyclization with acetic anhydride to form 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. The yield of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is around 80%, and the purity can be increased through recrystallization.
Eigenschaften
Produktname |
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate |
|---|---|
Molekularformel |
C17H13NO5 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
[2-methoxy-4-(4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
InChI |
InChI=1S/C17H13NO5/c1-10(19)22-14-8-7-11(9-15(14)21-2)16-18-13-6-4-3-5-12(13)17(20)23-16/h3-9H,1-2H3 |
InChI-Schlüssel |
JYFLUQOAUKCXKT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)

![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)

![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)


![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)